

An In-depth Technical Guide to (3-Isopropylisoxazol-5-yl)methanol

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Compound of Interest

Compound Name: (3-Isopropylisoxazol-5-yl)methanol

Cat. No.: B186614

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This technical guide provides a comprehensive overview of the available scientific and technical information for the compound **(3-Isopropylisoxazol-5-yl)methanol**. Due to the limited specific data on this molecule, this guide also incorporates relevant information on the broader class of isoxazole derivatives to provide a contextual understanding of its potential properties and applications.

Physicochemical Properties

(3-Isopropylisoxazol-5-yl)methanol, with the InChIKey VMKFKVLYULJWFN-UHFFFAOYSA-N, is a liquid organic compound.^[1] Detailed physicochemical data for this specific molecule is sparse in publicly available literature. The following table summarizes the available data for **(3-Isopropylisoxazol-5-yl)methanol** and its isomer, (5-isopropylisoxazol-3-yl)methanol, for comparative purposes.

Property	(3-Isopropylisoxazol-5-yl)methanol	(5-isopropylisoxazol-3-yl)methanol
InChIKey	VMKFKVLYULJWFN-UHFFFAOYSA-N[1]	Not available
CAS Number	14633-17-1[1]	123770-63-8[2]
Molecular Formula	C ₇ H ₁₁ NO ₂ [1]	C ₇ H ₁₁ NO ₂ [2]
Molecular Weight	141.17 g/mol [1]	141.17 g/mol [2]
Physical Form	Liquid[1]	No data available
Boiling Point	No data available	249.8°C at 760 mmHg[2]
Density	No data available	1.091 g/cm ³ [2]
Flash Point	Not applicable[1]	104.9°C[2]
Vapor Pressure	No data available	0.0118 mmHg at 25°C[2]

Synthesis of Isoxazole Derivatives: A General Protocol

While a specific experimental protocol for the synthesis of **(3-Isopropylisoxazol-5-yl)methanol** is not readily available in the surveyed literature, the synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a 1,3-dipolar cycloaddition reaction.[3][4][5] This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

General Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a generalized procedure based on methodologies reported for similar isoxazole derivatives.[6][7][8][9]

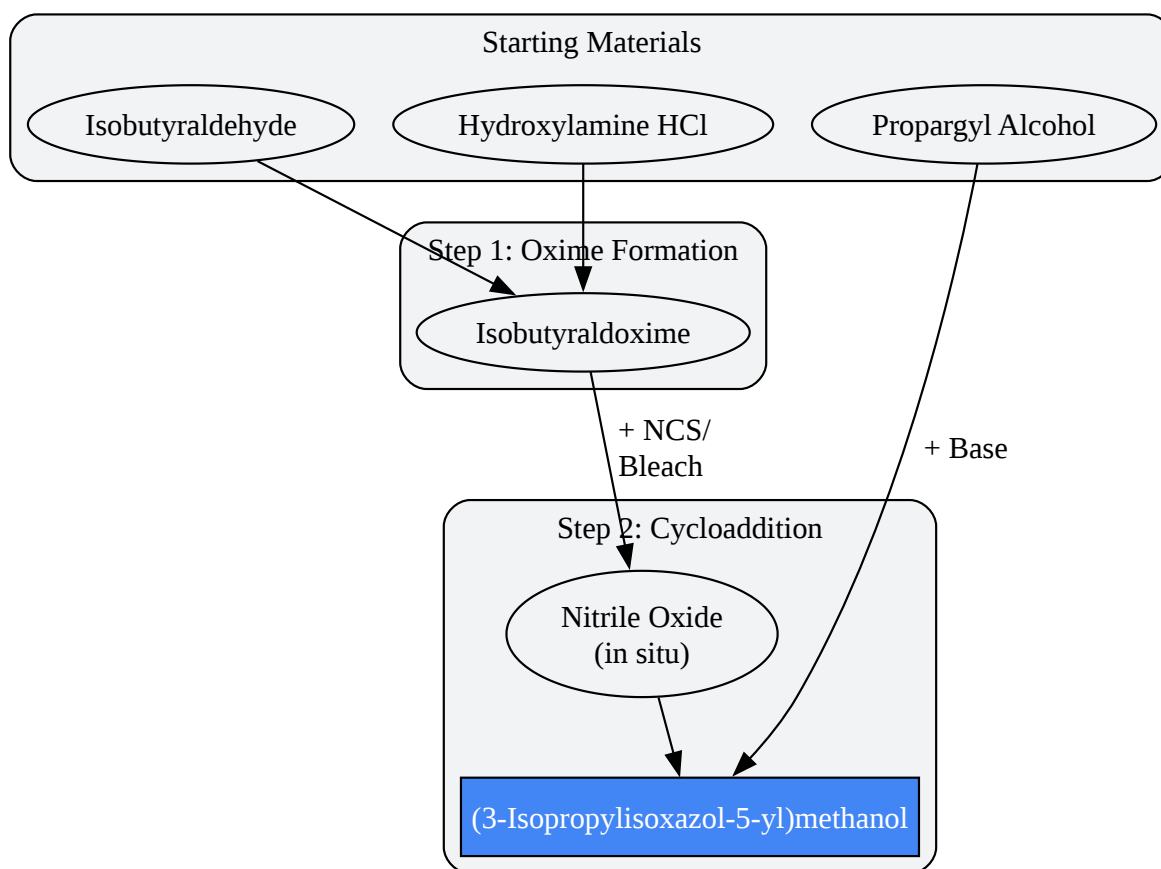
Step 1: Formation of the Aldoxime

- An appropriate aldehyde (in this case, isobutyraldehyde to yield the 3-isopropyl group) is dissolved in a suitable solvent such as ethanol or pyridine.

- An equimolar amount of hydroxylamine hydrochloride is added to the solution.
- A base, such as sodium acetate or pyridine, is added, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
- The reaction mixture is then worked up by extraction to isolate the crude aldoxime.

Step 2: 1,3-Dipolar Cycloaddition

- The aldoxime from Step 1 is dissolved in a solvent like N,N-dimethylformamide (DMF) or a biphasic system of dichloromethane and water.
- A chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), is added to the solution to generate the hydroximinoyl chloride in situ.
- The dipolarophile, propargyl alcohol (to provide the 5-hydroxymethyl group), is added to the reaction mixture.
- A base, typically triethylamine, is added dropwise to the mixture. This facilitates the formation of the nitrile oxide from the hydroximinoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne.
- The reaction is stirred for several hours at room temperature or with gentle heating.
- Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the desired (3-substituted-isoxazol-5-yl)methanol.



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References

- 1. (3-Isopropylisoxazol-5-yl)methanol DiscoveryCPR 14633-17-1 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]

- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biolmolchem.com [biolmolchem.com]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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